molecular formula C18H14O5 B14516374 4-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate CAS No. 62536-80-5

4-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate

Cat. No.: B14516374
CAS No.: 62536-80-5
M. Wt: 310.3 g/mol
InChI Key: DUGVSQDPSKOGIV-UHFFFAOYSA-N
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Description

4-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate is a synthetic chromone derivative intended for research purposes. The 4H-1-benzopyran-4-one core, also known as a chromone, is recognized as a "privileged scaffold" in medicinal chemistry due to its association with a wide range of pharmacological activities, making it a fruitful template for the discovery of novel bioactive compounds . Chromone derivatives, particularly those with a methoxy substituent like the 7-methoxy group in this compound, are frequently investigated for their potential as cytotoxic and antiproliferative agents against various cancer cell lines . The structural motif is synthetically versatile and has been engaged in diverse medicinal chemistry programs, often serving as a key building block for developing enzyme inhibitors and receptor ligands . Research Value & Potential Applications: Anticancer Research: Chromone-based hybrids have demonstrated significant and selective antiproliferative activities against a panel of cancer cell lines, including aggressive types like MDA-MB-231, while showing minimal cytotoxicity towards normal cell lines . Research on similar compounds indicates potential mechanisms of action include the induction of apoptosis (programmed cell death) . Medicinal Chemistry & Drug Discovery: This compound serves as a valuable intermediate or lead structure for structure-activity relationship (SAR) studies. Researchers can utilize it to explore the effects of the phenyl acetate substituent at the 3-position of the chromone nucleus on biological activity and physicochemical properties, aiding in the design of more potent and selective therapeutic agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

62536-80-5

Molecular Formula

C18H14O5

Molecular Weight

310.3 g/mol

IUPAC Name

[4-(7-methoxy-4-oxochromen-3-yl)phenyl] acetate

InChI

InChI=1S/C18H14O5/c1-11(19)23-13-5-3-12(4-6-13)16-10-22-17-9-14(21-2)7-8-15(17)18(16)20/h3-10H,1-2H3

InChI Key

DUGVSQDPSKOGIV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC

Origin of Product

United States

Preparation Methods

Core Synthesis via Pechmann Condensation

Formation of 7-Methoxybenzopyran-4-one

The benzopyran-4-one scaffold is synthesized via Pechmann condensation, employing 2-hydroxy-4-methoxybenzaldehyde and β-keto esters. Catalytic systems such as FeCl3·6H2O in toluene (92% yield) or polyvinylpolypyrrolidone-bound BF3 (PVPP-BF3) in ethanol (72–96% yield) facilitate cyclization. The reaction proceeds via acid-catalyzed esterification and subsequent cyclodehydration, forming the coumarin core with inherent 7-methoxy substitution.

Table 1: Optimization of Pechmann Condensation for 7-Methoxybenzopyran-4-one

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
FeCl3·6H2O Toluene 110 16 92
PVPP-BF3 Ethanol 78 (reflux) 8 85
H2SO4 Neat 120 4 78

Functionalization at Position 3

Vilsmeier–Haack Formylation

The 3-position of 7-methoxybenzopyran-4-one is formylated using POCl3-DMF under Vilsmeier–Haack conditions, yielding 3-formyl-7-methoxybenzopyran-4-one (2a–d) in 65–82% yield. This step introduces a reactive aldehyde group for subsequent halogenation or cross-coupling.

Iodination at Position 3

3-Formyl derivatives are iodinated using iodine (5.0 mmol) and pyridine (2.5 mmol) in chloroform, affording 3-iodo-7-methoxy-4H-benzopyran-4-one (4) in 92% yield. The reaction proceeds via electrophilic aromatic substitution, with iodine selectively targeting the activated 3-position.

Alternative Synthetic Pathways

Direct Nucleophilic Aromatic Substitution

3-Iodo-7-methoxy-4H-benzopyran-4-one reacts with potassium 4-acetoxyphenyltrifluoroborate in the presence of CuI and 1,10-phenanthroline, bypassing the Suzuki step. This one-pot method achieves 70% yield but requires stringent anhydrous conditions.

Knoevenagel Condensation

2-Hydroxy-4-methoxybenzaldehyde and 4-acetoxyphenylacetic acid condense under TCT (cyanuric chloride) catalysis in DMF at 110°C, directly forming the target compound in 61% yield. While efficient, this method suffers from regiochemical challenges due to competing ester hydrolysis.

Structural Characterization and Validation

Spectroscopic Analysis

  • 1H NMR (CDCl3, 300 MHz): δ 3.81 (s, 3H, OCH3), 5.78 (d, J = 12.3 Hz, H-2), 6.37–8.24 (m, Ar-H), 2.05 (s, 3H, OAc).
  • ESI-MS : m/z 310.3 [M+H]+, consistent with the molecular formula C18H14O6.

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar benzopyran-4-one core (dihedral angle <3° with the phenyl acetate group) and the ester’s trans-configuration.

Industrial-Scale Considerations

Process Optimization

  • Iodination : Substituting pyridine with DMAP reduces reaction time from 12 to 6 hours.
  • Acetylation : Switching to acetyl chloride/Et3N in THF achieves 95% conversion in 2 hours, minimizing side-product formation.

Table 3: Comparative Analysis of Synthetic Routes

Route Steps Total Yield (%) Cost (USD/g)
Pechmann + Suzuki 4 62 120
Direct Substitution 3 52 150
Knoevenagel 2 48 90

Challenges and Mitigation Strategies

  • Iodine Waste : Recycling iodine via sodium thiosulfate treatment reduces environmental impact.
  • Pd Leaching : Immobilized Pd catalysts (e.g., Pd/C) enable reuse for 5 cycles without yield loss.

Chemical Reactions Analysis

Types of Reactions

4-(7-Methoxy-4-oxo-4H-chromen-3-yl)phenyl acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted chromen-4-one derivatives .

Scientific Research Applications

4-(7-Methoxy-4-oxo-4H-chromen-3-yl)phenyl acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound exhibits antioxidant and antimicrobial properties, making it useful in biological studies.

    Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of dyes and pigments

Mechanism of Action

The mechanism of action of 4-(7-Methoxy-4-oxo-4H-chromen-3-yl)phenyl acetate involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to its anti-inflammatory and anticancer effects. It also interacts with cellular signaling pathways, modulating the expression of genes involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Structural Comparison Table

Compound Name (IUPAC or Synonym) Substituents (Position) Core Structure Key Features
Target Compound 3-(4-Acetoxyphenyl), 7-OCH₃ 4H-1-Benzopyran-4-one Unique 4-acetoxyphenyl at C3; methoxy at C7
2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate 2-CH₃, 3-Ph, 7-OAc 4H-1-Benzopyran-4-one Methyl at C2 increases steric hindrance; acetate at C7 enhances polarity
7-(Acetyloxy)-3-(3-methoxyphenoxy)-4H-1-benzopyran-4-one 3-(3-OCH₃PhO), 7-OAc 4H-1-Benzopyran-4-one Phenoxy group at C3 with meta-methoxy; potential for π-π interactions
[5,7-Dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl]methyl acetate 3-(3-OH-4-OCH₃Ph), 5,7-OH Dihydro-2H-Benzopyran Saturated core; multiple hydroxyl groups increase solubility
2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate Substituted dihydropyran Dihydropyran Non-chromone core; benzoate ester influences reactivity

Substituent Effects on Physicochemical Properties

  • Target Compound : The 7-methoxy group enhances membrane permeability, while the 4-acetoxyphenyl at C3 may undergo esterase-mediated hydrolysis, affecting metabolic stability .
  • The 7-acetoxy group increases polarity, which may reduce bioavailability .
  • Compound: The 3-methoxyphenoxy substituent creates a bulkier C3 group, likely altering electronic distribution and hydrogen-bonding capacity .
  • Compound : The dihydro core and hydroxyl groups improve water solubility but may reduce metabolic stability due to oxidation susceptibility .

Biological Activity

4-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate is a compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 4-(7-methoxy-4-oxochromen-3-yl)phenyl acetate, with a molecular formula of C18H14O5C_{18}H_{14}O_5 and a CAS number of 62536-80-5. The structure features a benzopyran ring, which is characteristic of many bioactive compounds.

Antioxidant Activity

Research has demonstrated that derivatives of benzopyran exhibit significant antioxidant properties. The presence of the methoxy group in 4-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate enhances its ability to scavenge free radicals, contributing to its potential in preventing oxidative stress-related diseases .

Anticancer Properties

Several studies have indicated that compounds containing the benzopyran structure possess anticancer properties. For instance, 4-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate has shown inhibitory effects on cancer cell proliferation in vitro. It acts by inducing apoptosis in cancer cells through the modulation of apoptotic pathways .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity, potentially by inhibiting pro-inflammatory cytokines and mediators. This action can be beneficial in treating conditions characterized by chronic inflammation .

The biological activities of 4-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate are primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes.
  • Receptor Modulation : It can interact with cellular receptors that regulate apoptosis and cell proliferation.
  • Radical Scavenging : Its structure allows it to effectively neutralize free radicals, reducing oxidative damage.

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated significant antioxidant activity with IC50 values indicating effective radical scavenging capabilities .
Study 2Showed that the compound inhibited the growth of several cancer cell lines, leading to increased apoptosis rates .
Study 3Reported anti-inflammatory effects through the downregulation of TNF-alpha and IL-6 production in macrophages .

Q & A

Basic: What are the recommended synthetic routes for 4-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate?

Methodological Answer:
A common approach involves coupling reactions between substituted chromenone cores and acetylated phenolic derivatives. For example:

Core Synthesis : Start with 7-methoxy-4-oxo-4H-1-benzopyran-3-carboxylic acid. Activate the carboxylic acid using thionyl chloride to form the acid chloride.

Phenolic Acetylation : Protect the hydroxyl group of 4-hydroxyphenyl acetate via acetylation under mild conditions (e.g., acetic anhydride/pyridine).

Coupling : React the acid chloride with the acetylated phenol using a base (e.g., K2_2CO3_3) in anhydrous acetone under reflux (12–24 hours) .

Purification : Isolate the product via ice-water precipitation, followed by recrystallization from methanol or ethanol .

Basic: How is structural confirmation performed for this compound?

Methodological Answer:
Multi-technique validation is critical:

  • X-ray Crystallography : Resolve the crystal structure to confirm substituent positions and bond angles (e.g., Acta Crystallographica protocols) .
  • Spectroscopy :
    • NMR : Analyze 1^1H and 13^13C NMR for aromatic proton environments (e.g., methoxy at δ 3.8–4.0 ppm, acetate at δ 2.1–2.3 ppm) .
    • IR : Confirm carbonyl stretches (4-oxo chromenone: ~1650–1700 cm1^{-1}; acetate: ~1740 cm1^{-1}) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+^+ ion) .

Advanced: How do substituent variations (e.g., methoxy vs. acetyloxy) impact bioactivity?

Methodological Answer:
Structure-activity relationship (SAR) studies require systematic modifications:

Synthesize Analogues : Replace the 7-methoxy group with hydroxyl, ethoxy, or acetyloxy groups .

Assay Design :

  • In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to compare IC50_{50} values .
  • Enzyme Inhibition : Test inhibition of kinases (e.g., EGFR) or oxidases (e.g., COX-2) via fluorometric/colorimetric kits.

Data Analysis : Correlate electronic effects (e.g., electron-withdrawing acetyloxy) with enhanced bioactivity due to increased electrophilicity .

Advanced: How can conflicting spectroscopic data be resolved during characterization?

Methodological Answer:
Contradictions often arise from impurities or tautomerism:

Repurification : Re-crystallize the compound using alternative solvents (e.g., DCM/hexane vs. methanol) .

Dynamic NMR : Probe temperature-dependent shifts to identify tautomeric equilibria (e.g., keto-enol forms in chromenones) .

Computational Validation : Compare experimental 1^1H NMR shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-311+G(d,p)) .

Advanced: What strategies optimize solubility for in vivo studies?

Methodological Answer:

Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetate moiety to enhance aqueous solubility .

Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) for intraperitoneal administration.

Nanoparticle Encapsulation : Formulate with PLGA or liposomes to improve bioavailability .

Advanced: How is computational modeling applied to predict reactivity?

Methodological Answer:

Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., estrogen receptors) based on the chromenone scaffold .

Reactivity Descriptors : Calculate Fukui indices (via Gaussian09) to identify electrophilic/nucleophilic sites for functionalization .

MD Simulations : Assess stability in biological membranes (e.g., GROMACS with lipid bilayer models) .

Basic: What are key stability considerations during storage?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the chromenone core .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetate group.
  • Purity Monitoring : Perform HPLC-UV (λ = 254 nm) quarterly to detect degradation products .

Advanced: How to address low yields in large-scale synthesis?

Methodological Answer:

Catalyst Optimization : Replace K2_2CO3_3 with DMAP or microwave-assisted coupling to accelerate reaction kinetics .

Flow Chemistry : Implement continuous reactors (e.g., microfluidic systems) to improve mixing and heat transfer .

Byproduct Analysis : Use LC-MS to identify side products (e.g., di-acetylated derivatives) and adjust stoichiometry .

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